![molecular formula C13H20N2O2S B3013084 2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester CAS No. 74022-33-6](/img/structure/B3013084.png)
2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester
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Description
The compound "2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester" is a heterocyclic molecule that belongs to the family of thienopyridines. These compounds are of interest due to their potential pharmacological properties. The structure of the compound suggests that it is a derivative of thieno[2,3-c]pyridine with an amino group at the 2-position, an isopropyl group at the 6-position, and an ethyl ester group at the 3-position of the carboxylic acid.
Synthesis Analysis
The synthesis of related thienopyridine derivatives has been described in the literature. For instance, the synthesis of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a compound with a similar structure, was achieved using a starting material that underwent a reaction with phenylisothiocyanate in boiling ethanol to afford a thiourea derivative. This intermediate could then undergo various cyclization reactions to yield different pyridothienopyrimidine derivatives . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted by substituting the appropriate isopropyl precursor.
Molecular Structure Analysis
The molecular structure of thienopyridines is characterized by a fused ring system that combines a pyridine ring and a thiophene ring. The presence of an amino group and an ester function in the molecule can influence its electronic properties and reactivity. The specific arrangement of substituents around the thienopyridine core can affect the compound's conformation and, consequently, its interaction with biological targets.
Chemical Reactions Analysis
Thienopyridines can participate in various chemical reactions due to their reactive sites. The amino group can act as a nucleophile, while the ester group can be involved in hydrolysis or transesterification reactions. The synthesis of related compounds involves the use of reactions such as cyclization and substitution to introduce different functional groups and create diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of an ester group typically increases the solubility in organic solvents, while the amino group can contribute to the compound's basicity. The isopropyl group can add steric bulk, potentially affecting the compound's crystallinity and melting point. Although the specific properties of "this compound" are not provided, these general trends can be inferred based on the structure and known behavior of similar compounds .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A notable application of this compound is in the synthesis of various heterocyclic compounds. For example, Ahmed et al. (2006) described a method for synthesizing pyrido[4′, 3′: 4, 5]thieno[2,3-d]pyrimidines using similar compounds as starting materials, demonstrating the utility of such compounds in creating complex heterocycles (Ahmed, Ameen, & Abdel-latif, 2006).
Novel Method for Preparing Esters and Amides
Santilli, Kim, and Wanser (1971) developed a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, highlighting the potential of compounds like 2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester in medicinal chemistry (Santilli, Kim, & Wanser, 1971).
Synthesis of Pyridine-Based Heterocycles
El-Kashef et al. (2010) reported on the synthesis of new pyridine-based heterocycles, using a compound similar to our focus as a starting material. This shows its significance in the development of new chemical entities in heterocyclic chemistry (El-Kashef et al., 2010).
Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
Chigorina et al. (2019) explored reactions involving 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters, leading to the synthesis of novel cyanoacetamides. This research demonstrates the versatility of compounds like this compound in organic synthesis (Chigorina, Bespalov, & Dotsenko, 2019).
Development of Pyridothienopyrimidines
Ahmed et al. (2005) focused on the microwave-assisted synthesis of novel heterocycles, including imidazo- and pyrimidopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, again underlining the importance of such compounds in heterocyclic chemistry (Ahmed, Ameen, & Abdel-latif, 2005).
properties
IUPAC Name |
ethyl 2-amino-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-4-17-13(16)11-9-5-6-15(8(2)3)7-10(9)18-12(11)14/h8H,4-7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZZPOSWQLVCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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